Methyl 1H-indene-2-carboxylate Methyl 1H-indene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 17332-04-6
VCID: VC13508562
InChI: InChI=1S/C11H10O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-6H,7H2,1H3
SMILES: COC(=O)C1=CC2=CC=CC=C2C1
Molecular Formula: C11H10O2
Molecular Weight: 174.20 g/mol

Methyl 1H-indene-2-carboxylate

CAS No.: 17332-04-6

Cat. No.: VC13508562

Molecular Formula: C11H10O2

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1H-indene-2-carboxylate - 17332-04-6

Specification

CAS No. 17332-04-6
Molecular Formula C11H10O2
Molecular Weight 174.20 g/mol
IUPAC Name methyl 1H-indene-2-carboxylate
Standard InChI InChI=1S/C11H10O2/c1-13-11(12)10-6-8-4-2-3-5-9(8)7-10/h2-6H,7H2,1H3
Standard InChI Key PKYVDUBWMRQMPC-UHFFFAOYSA-N
SMILES COC(=O)C1=CC2=CC=CC=C2C1
Canonical SMILES COC(=O)C1=CC2=CC=CC=C2C1

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Synonyms

Methyl 1H-indene-2-carboxylate is the systematic name for this compound, though it is also referenced under multiple synonyms, including:

  • Methyl 2-indenecarboxylate

  • 1H-Indene-2-carboxylic acid, methyl ester

  • 2-Indencarbonsäure-methylester

These variants reflect regional naming conventions and historical usage in chemical literature .

Molecular Structure and Formula

The compound’s structure consists of an indene ring system—a bicyclic framework comprising a benzene ring fused to a cyclopentene moiety—with a methoxycarbonyl group (-COOCH3_3) at the 2-position (Figure 1). Its molecular formula, C11H10O2\text{C}_{11}\text{H}_{10}\text{O}_{2}, corresponds to an exact mass of 174.068 g/mol and a polar surface area (PSA) of 26.3 Ų, calculated using computational methods . The LogP value of 1.7991 suggests moderate lipophilicity, indicative of solubility in organic solvents such as toluene or ethyl acetate .

Table 1: Key Physicochemical Properties

PropertyValue
CAS Number17332-04-6
Molecular FormulaC11H10O2\text{C}_{11}\text{H}_{10}\text{O}_{2}
Molecular Weight174.196 g/mol
Exact Mass174.068 g/mol
LogP1.7991
Polar Surface Area26.3 Ų

Synthesis and Manufacturing

Synthetic Routes from Patent Literature

A Chinese patent (CN105461552A) outlines a method for synthesizing a structurally related compound, (+)-methyl 5-chloro-2,3-dihydro-2-hydroxy-1-oxo-1H-indene-2-carboxylate, which provides insights into potential strategies for producing methyl 1H-indene-2-carboxylate . The protocol involves three sequential steps:

  • Salification: Sodium hydride and methyl carbonate react in toluene under reflux, followed by the dropwise addition of 5-chloro-1-indanone over 1.5–3 hours.

  • Acidification: Hydrochloric acid is introduced to quench the reaction, yielding an intermediate after extraction and solvent removal.

  • Oxidation: The intermediate undergoes enantioselective oxidation using cinchonine and cumene hydroperoxide, achieving a yield of 75–78% with an optical purity of 80–83% .

While this method targets a chloro-hydroxy derivative, analogous approaches could be adapted for methyl 1H-indene-2-carboxylate by modifying starting materials and reaction conditions. For instance, substituting 5-chloro-1-indanone with unsubstituted indanone may eliminate the chloro and hydroxy groups, directly yielding the parent compound.

Reaction Optimization

Key parameters influencing yield and enantiomeric excess include:

  • Temperature: Maintaining reflux conditions (~110°C for toluene) during salification ensures complete deprotonation and nucleophilic attack.

  • Solvent Selection: Toluene’s nonpolar nature facilitates intermediate solubility while minimizing side reactions.

  • Catalyst Choice: Cinchona alkaloids like cinchonine induce asymmetry during oxidation, critical for producing enantiomerically pure products .

Physicochemical and Spectroscopic Properties

Stability and Reactivity

The compound’s stability is influenced by its ester functionality and conjugated π-system:

  • Hydrolytic Sensitivity: The methyl ester may undergo hydrolysis under acidic or basic conditions, yielding 1H-indene-2-carboxylic acid.

  • Oxidation Susceptibility: The indene double bond is prone to epoxidation or dihydroxylation, as demonstrated in the patent’s oxidation step .

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